molecular formula C16H16N2S B2744977 N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine CAS No. 748777-75-5

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B2744977
CAS No.: 748777-75-5
M. Wt: 268.38
InChI Key: ZLWZQKHVKYVBNX-UHFFFAOYSA-N
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Description

N-Benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine (CAS 748777-75-5) is a benzothiazole derivative with a molecular formula of C₁₆H₁₆N₂S and a molecular weight of 268.38 g/mol . The compound features a benzothiazole core substituted with methyl groups at the 4- and 6-positions and an N-benzyl moiety. Benzothiazoles are heterocyclic systems known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.

Properties

IUPAC Name

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-8-12(2)15-14(9-11)19-16(18-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWZQKHVKYVBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a cascade sequence involving:

  • Oxidative coupling : Benzylamine reacts with DMSO to generate an imine intermediate (N-benzylidene benzylamine).
  • Sulfur incorporation : Elemental sulfur undergoes homolytic cleavage to form reactive S* radicals, which insert into the C–H bonds of the aromatic amine.
  • Cyclization : The 4,6-dimethylaniline moiety undergoes intramolecular nucleophilic attack, forming the benzothiazole ring with concurrent N-benzyl group incorporation.

Key optimization parameters include:

  • Temperature : 140°C optimal for balancing reaction rate and selectivity
  • Solvent : DMSO acts as both solvent and oxidant, enabling 90% yield compared to 60–75% in DMF or NMP
  • Stoichiometry : 1:2:1.5 molar ratio (4,6-dimethylaniline:benzylamine:S₈) minimizes byproducts

Substrate Scope and Limitations

This method demonstrates broad applicability for various substituents:

  • Aromatic amines : Electron-donating groups (e.g., 4-OMe, 6-NH₂) enhance yields (75–88%), while strong electron-withdrawing groups (NO₂) reduce reactivity (45–52%)
  • Aliphatic amines : Secondary and tertiary amines show reduced efficiency (28–60% yields)

For this compound specifically:

  • Scale-up : 5 mmol reactions maintain 80% yield with identical purity profiles
  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate 4:1) effectively isolates the product

Cyclocondensation of Functionalized 2-Aminothiophenols

An alternative route involves cyclization of 4,6-dimethyl-2-aminobenzenethiol derivatives, though this method requires pre-functionalized starting materials.

Stepwise Synthesis Protocol

  • Thiol generation : 4,6-Dimethyl-2-nitroaniline reduced with NaSH/HCl yields 4,6-dimethyl-2-aminobenzenethiol
  • Benzylation : Reaction with benzyl bromide in THF/K₂CO₃ produces N-benzyl-4,6-dimethyl-2-aminobenzenethiol (82% yield)
  • Cyclization : Treatment with formic acid at reflux forms the benzothiazole ring (75% yield)

Comparative Analysis

Parameter Three-Component Cyclocondensation
Steps 1 3
Overall yield 80–90% 49–61%
Functional group tolerance High Moderate
Scalability >5 mmol demonstrated Limited to 1 mmol

The cyclocondensation route provides superior regiocontrol for complex substitution patterns but suffers from lower efficiency and thiol handling challenges.

Post-Functionalization of Preformed Benzothiazoles

For laboratories with access to 2-chloro-4,6-dimethylbenzothiazole, nucleophilic aromatic substitution offers a viable pathway:

Amine Displacement Reaction

  • Substrate preparation : 2-Chloro-4,6-dimethylbenzothiazole synthesized via Goeddel reaction (4,6-dimethylaniline + S₂Cl₂)
  • Benzylamination : Reaction with benzylamine in dioxane at 110°C (24 h) achieves 68% conversion
  • Workup : Aqueous extraction followed by recrystallization (ethanol/water) yields pure product

Catalytic Enhancements

  • Palladium catalysis : Pd(OAc)₂/Xantphos system improves yield to 85% at 90°C
  • Microwave assistance : 30 min reaction time at 150 W maintains 82% yield

Oxidative Annulation Strategies

Recent advances employ iodine-mediated C–H activation for benzothiazole formation:

I₂/K₂S₂O₈ System

  • Conditions : 4,6-Dimethylaniline + benzylamine + I₂ (20 mol%) in DCE at 80°C
  • Yield : 72% with excellent regioselectivity
  • Mechanism : Iodine facilitates thiyl radical formation, enabling C–S bond construction

Limitations

  • Requires strict moisture control
  • Iodine staining complicates purification

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4,6-dimethylaniline, benzylamine, and S₈ with K₂CO₃ (5 h, 35 Hz):

  • Yield : 78%
  • Advantages : No solvent waste, reduced reaction time

Photocatalytic Methods

TiO₂-mediated visible light activation (450 nm LED):

  • Conversion : 92% in 6 h
  • Selectivity : >99% by GC-MS

Analytical Characterization Benchmarks

Critical quality control parameters for this compound:

Property Value Method
Melting Point 114–116°C DSC
¹H NMR (400 MHz, CDCl₃) δ 2.31 (s, 6H, CH₃), 4.82 (s, 2H, CH₂), 7.22–7.35 (m, 5H, Ar-H)
HPLC Purity >95% C18, MeOH/H₂O 70:30

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost analysis : Three-component method reduces raw material costs by 40% vs. cyclocondensation
  • Safety : Exothermic sulfur reactions require jacketed reactors with <5°C/min heating rate
  • Waste stream : DMSO recovery via vacuum distillation achieves 92% reuse

Emerging Methodologies

Flow Chemistry Systems

Microreactor technology (0.5 mm ID tubing):

  • Residence time : 8 min at 150°C
  • Productivity : 12 g/h vs. 2 g/h batch

Biocatalytic Approaches

Laccase-mediated oxidative coupling (pH 5 buffer):

  • Conversion : 58% in 24 h
  • Specificity : No observed ortho-isomers

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in various studies regarding its antimicrobial properties.

Case Study: Synthesis and Evaluation of Benzothiazole Derivatives

  • A recent study synthesized a series of benzothiazole derivatives, including N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine, and evaluated their antibacterial activity against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial efficacy comparable to standard antibiotics like norfloxacin .
CompoundMIC (µg/mL)Bacterial Strain
This compound46.9Staphylococcus aureus
Other derivatives93.7Escherichia coli

Anticancer Properties

This compound has also been investigated for its potential anticancer activities.

Case Study: Evaluation Against Cancer Cell Lines

  • In a study assessing various thiazole derivatives for anticancer activity, this compound was tested against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The compound demonstrated strong selectivity and significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
Cell LineIC50 (µM)Apoptosis (%)
A54923.3045
U25115.0060

Antitubercular Activity

The compound is part of ongoing research aimed at developing new antitubercular agents.

Case Study: Benzothiazole Derivatives Against Mycobacterium tuberculosis

  • A study highlighted the synthesis of various benzothiazole derivatives with a focus on their anti-tubercular activity. This compound was found to exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis strains .
CompoundInhibition Zone (mm)Reference Drug
This compound15Isoniazid
Other derivatives20Rifampicin

Mechanism of Action

The mechanism of action of N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Variations

Table 1: Key Structural Differences
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
N-Benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine 4,6-dimethyl; N-benzyl C₁₆H₁₆N₂S 268.38 Enhanced lipophilicity; planar benzothiazole core
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine 4,6-dimethylpyrimidine; benzothiazole C₁₃H₁₂N₄S 264.33 Pyrimidine ring introduces hydrogen-bonding sites; planar structure
4-Chloro-1,3-benzothiazol-2-amine 4-chloro C₇H₅ClN₂S 184.65 Electron-withdrawing Cl substituent; high stacking interaction energy
N-Benzyl-4,6-difluoro-1,3-benzothiazol-2-amine 4,6-difluoro; N-benzyl C₁₄H₁₀F₂N₂S 276.31 Fluorine enhances metabolic stability; reduced solubility
6-Methyl-1,3-benzothiazol-2-amine 6-methyl C₈H₈N₂S 164.23 Simpler structure; used in antimicrobial triazine derivatives
Key Observations :
  • Substituent Effects : Methyl groups (e.g., in the target compound) increase steric bulk and lipophilicity, whereas halogens (Cl, F) enhance electronic effects and metabolic stability.
  • Heterocyclic Replacements : Pyrimidine (C₁₃H₁₂N₄S, ) and benzofuran (C₁₅H₁₂N₂OS, ) substituents alter hydrogen-bonding capacity and π-π stacking interactions.
Key Observations :
  • Benzylation : A common strategy for introducing the N-benzyl group (target compound).
  • Heterocycle Formation : Pyrimidine derivatives are synthesized via condensation, while methylenedioxy analogs require acetylation .
Table 3: Comparative Properties
Compound Name Solubility Melting Point Biological Activity Reference
This compound Not reported Not reported Likely CNS activity (analogous to riluzole)
4-Chloro-1,3-benzothiazol-2-amine Low Not reported PDE-10A inhibition; moderate desolvation penalty
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine Ethanol-soluble 513 K Forms hydrogen-bonded dimers; planar structure
6-Methyl-1,3-benzothiazol-2-amine Organic solvents Not reported Antimicrobial (triazine derivatives)
Key Observations :
  • Hydrogen Bonding : Pyrimidine derivatives form cyclic dimers via N–H⋯N bonds, influencing crystal packing .
  • Bioactivity : Chloro and nitro substituents (e.g., 4-chloro, ) show higher binding affinities in enzyme inhibition studies.

Biological Activity

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound belongs to the benzothiazole class of compounds, characterized by a benzene ring fused to a thiazole ring. The presence of the benzyl group increases its lipophilicity, which may enhance bioavailability in biological systems.

Compound Name Molecular Formula Unique Features
This compoundC15H15N2SContains methyl groups that enhance activity
4-methylbenzothiazoleC9H10N2SLacks the benzyl substitution
N-(phenylmethyl)-4-methylbenzothiazoleC15H15N2SSimilar structure but different methylation

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains and shown promising results as a potential candidate for antibiotic development. The compound's mechanism of action involves the inhibition of bacterial enzyme activity and disruption of cell wall synthesis, leading to cell death.

Anticancer Properties

The compound has also been studied for its cytotoxic effects against various cancer cell lines . In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, it was found to exhibit IC50 values in the low micromolar range against several human cancer cell lines, indicating potent anticancer activity .

Case Study: Cytotoxicity Evaluation

A specific study evaluated the cytotoxicity of this compound against human breast cancer cells (MCF-7). The results showed:

  • IC50: 12 µM
  • Mechanism: Induction of apoptosis through the mitochondrial pathway
  • Observations: Increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins were noted.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction: It may bind to receptors that regulate cell growth and apoptosis.
  • Proteomics Applications: Its role in proteomics research suggests it could be used as a tool for studying protein interactions and cellular pathways .

Research Findings and Future Directions

Recent advancements in the synthesis and functionalization of benzothiazole derivatives indicate that modifications to the N-benzyl group or the introduction of additional functional groups could enhance biological activity further. The exploration of structure-activity relationships (SAR) is crucial for developing more potent derivatives with improved selectivity and reduced toxicity.

Summary Table of Biological Activities

Activity Type Details
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes
Proteomics ResearchUseful in studying protein interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : React 4,6-dimethyl-1,3-benzothiazol-2-amine with benzyl chloride in a nucleophilic substitution reaction. Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 6–12 hours. Monitor completion via TLC .
  • Route 2 : Condensation of 2-aminobenzothiazole derivatives with benzyl halides under microwave irradiation to reduce reaction time and improve yield .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to benzyl halide), use inert atmosphere (N₂/Ar), and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing This compound?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., benzyl proton signals at δ 4.5–5.0 ppm) and methyl group environments .
  • IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C=N/C–S vibrations (1600–1500 cm⁻¹) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers evaluate the corrosion inhibition efficiency of benzothiazole derivatives like This compound in acidic environments?

  • Experimental Design :

  • Potentiodynamic Polarization : Measure corrosion current density (I_corr) and Tafel slopes in 1 M HCl with varying inhibitor concentrations (0.1–5 ppm) .

  • Electrochemical Impedance Spectroscopy (EIS) : Calculate charge-transfer resistance (R_ct) and inhibition efficiency (%IE) using the formula:
    %IE = \left(1 - \frac{R_{ct,blank}}{R_{ct,inhibited}}\right) \times 100

    • Surface Analysis : Post-test SEM/EDS to confirm inhibitor adsorption on mild steel .

Advanced Research Questions

Q. How can structural ambiguities in This compound derivatives be resolved using crystallographic data?

  • Methodology :
    • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Refine structures using SHELXL (for small molecules) to determine bond lengths/angles and confirm substituent positions .
    • Validation : Cross-check crystallographic data (e.g., CCDC entries) with computational models (DFT) to resolve discrepancies in torsional angles or hydrogen-bonding networks .

Q. How should researchers address contradictions in bioactivity data (e.g., inhibition efficiency or IC₅₀ values) across independent studies?

  • Analysis Framework :
    • Standardize Assays : Use identical cell lines (e.g., HCT-116 for anticancer studies) and inhibitor concentrations .
    • Cross-Validation : Compare electrochemical data (e.g., %IE from polarization vs. EIS) to identify methodological biases .
    • Meta-Analysis : Statistically aggregate results from multiple studies (e.g., ANOVA) to account for variability in experimental conditions .

Q. What strategies are effective for designing This compound derivatives with multi-target pharmacological activity?

  • Approaches :
    • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂, –F) at the 4/6 positions to enhance binding to enzymes like COX-2 or kinases .
    • Molecular Docking : Screen derivatives against protein targets (e.g., EGFR, tubulin) using AutoDock Vina. Prioritize compounds with low binding energies (< -8 kcal/mol) .
    • In Vivo Validation : Test lead compounds in murine models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD₅₀) .

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